
1,3-Bis(2,4,6-trimethylphenyl)-2H-imidazole;ditert-butyl (E)-but-2-enedioate;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is an NHC (N-heterocyclic carbene) ligand . It can bind with metal pre-catalysts to form complexes that show high catalytic activity .
Synthesis Analysis
Crystals of a related compound, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium perchlorate, were isolated as a byproduct of the reaction of Ru2( -O2CCH3)4(MeOH)2 in methanol with a twofold excess of the carbene 1,3-bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene .Molecular Structure Analysis
The bond lengths in the heterocycles of the two unique imidazolium molecules are consistent with a double bond between the C2 and C3, and the C23 and C24 carbon atoms and bond delocalization over the N—C— N portion of the ring in both cases .Chemical Reactions Analysis
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is used as a phosphine-free ligand in various metal-catalyzed coupling reactions, often with advantageous results in difficult cases .Physical And Chemical Properties Analysis
The melting point of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is >300 °C (lit.) .Aplicaciones Científicas De Investigación
Catalytic Applications
Synthetic and Structural Studies
Investigations into N-heterocyclic carbene (NHC) and tertiary phosphine ligands in nickel(0) complexes have revealed their utility in synthetic chemistry. NHC ligands, including 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, demonstrate greater electron-donating properties compared to tertiary phosphines, influencing bond dissociation enthalpies significantly (Scott et al., 2008).
Suzuki Cross-Coupling Reactions
Nickel ion-containing ionic liquids and immobilized versions on silica surfaces have been developed for catalyzing Suzuki cross-coupling reactions. These catalysts, leveraging nickel carbene species, exhibit excellent reusability and promote the reactions effectively (Zhong et al., 2006).
Material Synthesis and Chemical Reactivity
Ionic Liquid-Tethered Silica Nanoparticles
Ionic liquids containing nickel ions have been used as catalysts for the synthesis of medicinally relevant heterocyclic molecules, demonstrating the potential of these complexes in material synthesis under sonochemical conditions (Shahbazi-Alavi et al., 2020).
Nickel Nanoparticles for H/D Exchange
Nickel nanoparticles stabilized by N-heterocyclic carbene ligands have shown high chemoselectivity in H/D exchange reactions on aromatic compounds. This application underlines the importance of ligand effects on the reactivity of nickel nanoparticles (Bouzouita et al., 2020).
Chemical Properties and Ligand Behavior
Supramolecular Structures
Research has also focused on the synthesis and crystal structure of double salts containing nickel(II) and imidazolium cations. These studies highlight the complex's role in forming supramolecular channels and its implications for crystal engineering (Henrion et al., 2015).
C-H Arylation Using Nickel Catalysis
A novel method for C(sp3)-H arylation with aryl fluorides using 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene as a ligand has been developed, expanding the toolkit for the synthesis of triarylmethane derivatives (Li et al., 2018).
Mecanismo De Acción
Target of Action
It is known that this compound is utilized in biomedical research for studies related to catalysis .
Mode of Action
It is known that this compound is used in catalysis, which suggests that it may facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Given its role in catalysis, it is likely involved in various biochemical reactions .
Result of Action
As a catalyst, it likely accelerates chemical reactions without being consumed, thereby influencing the rate and outcomes of these reactions .
Action Environment
It is noted that the compound should be stored under inert gas and conditions to avoid include air sensitivity and heat sensitivity . This suggests that the compound’s action and stability may be influenced by exposure to air and heat.
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazole;ditert-butyl (E)-but-2-enedioate;nickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.2C12H20O4.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6;/h7-12H,13H2,1-6H3;2*7-8H,1-6H3;/b;2*8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUZISBIAJSKIT-RKDKPBPFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2)C3=C(C=C(C=C3C)C)C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N2NiO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2230140-59-5 |
Source


|
| Record name | (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)
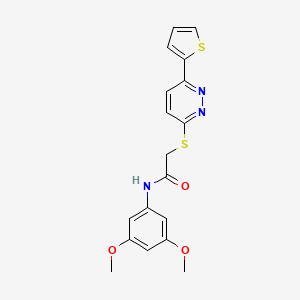
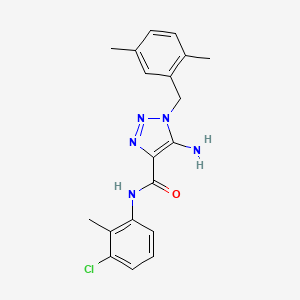
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)
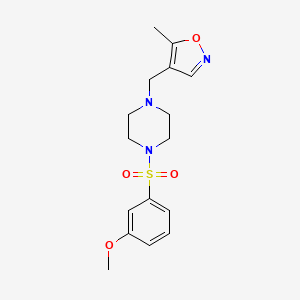
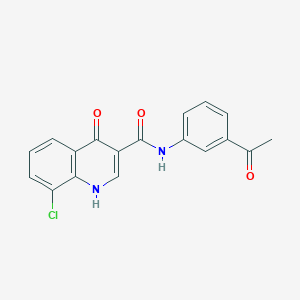
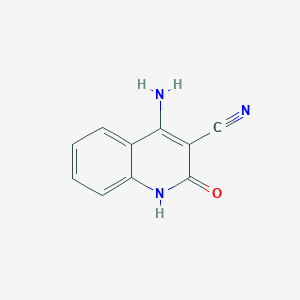
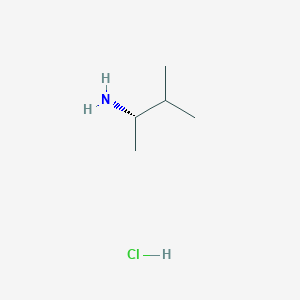
![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)

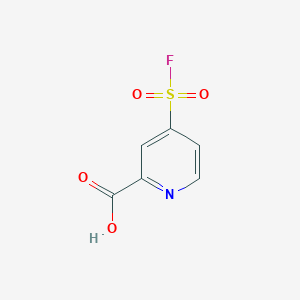
![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)
![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)
